![molecular formula C6H2N2O3 B577223 3,7,9-trioxa-4,10-diazatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene CAS No. 13375-59-2](/img/structure/B577223.png)
3,7,9-trioxa-4,10-diazatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo[2,3-d:4,5-d’]bis[1,2]oxazole is a heterocyclic compound characterized by its unique structure, which includes fused oxazole rings. This compound is part of a broader class of oxazoles, which are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-d:4,5-d’]bis[1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-amino furans and pyrroles, which undergo a one-pot condensation reaction . The reaction conditions often involve the use of catalysts such as POCl3 and are carried out under reflux .
Industrial Production Methods
Industrial production of Furo[2,3-d:4,5-d’]bis[1,2]oxazole may involve scalable synthetic routes that ensure high yield and purity. Techniques such as the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in ionic liquids, are employed to achieve efficient production . These methods are optimized for industrial applications to meet the demand for this compound in various sectors.
Analyse Chemischer Reaktionen
Types of Reactions
Furo[2,3-d:4,5-d’]bis[1,2]oxazole undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of Furo[2,3-d:4,5-d’]bis[1,2]oxazole include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxazole derivatives with additional oxygen functionalities, while reduction reactions may produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
Furo[2,3-d:4,5-d’]bis[1,2]oxazole has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism of action of Furo[2,3-d:4,5-d’]bis[1,2]oxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα), suggesting its role in disrupting key cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Furo[2,3-d:4,5-d’]bis[1,2]oxazole can be compared with other similar compounds, such as:
Oxazole: A simpler structure with one oxazole ring.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.
Benzoxazole: Contains a benzene ring fused to an oxazole ring.
These compounds share some chemical properties but differ in their specific applications and biological activities. Furo[2,3-d:4,5-d’]bis[1,2]oxazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
13375-59-2 |
---|---|
Molekularformel |
C6H2N2O3 |
Molekulargewicht |
150.093 |
InChI |
InChI=1S/C6H2N2O3/c1-3-5-4(2-8-10-5)9-6(3)11-7-1/h1-2H |
InChI-Schlüssel |
OGAXAIKMCJCCMQ-UHFFFAOYSA-N |
SMILES |
C1=NOC2=C1C3=C(O2)C=NO3 |
Synonyme |
Furo[2,3-d:4,5-d]diisoxazole (8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.